5-Bromo-N,N-diethyl-2-fluoro-4-methylbenzamide
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Overview
Description
5-Bromo-N,N-diethyl-2-fluoro-4-methylbenzamide is an organic compound with the molecular formula C12H15BrFNO It is a derivative of benzamide, featuring bromine, fluorine, and methyl substituents on the benzene ring, along with diethylamine functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N,N-diethyl-2-fluoro-4-methylbenzamide typically involves the following steps:
Fluorination: The fluorine atom is introduced via nucleophilic aromatic substitution using a fluorinating agent like potassium fluoride (KF) or cesium fluoride (CsF).
Amidation: The final step involves the formation of the amide bond by reacting the brominated and fluorinated benzene derivative with diethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N,N-diethyl-2-fluoro-4-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: Both nucleophilic and electrophilic substitutions can occur on the benzene ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Electrophilic Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) in the presence of a catalyst.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield fluorinated derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Bromo-N,N-diethyl-2-fluoro-4-methylbenzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Material Science: The compound is explored for its potential use in the development of advanced materials, including polymers and liquid crystals.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Chemistry: The compound is utilized in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-N,N-diethyl-2-fluoro-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine substituents enhance its binding affinity and selectivity, while the diethylamine group facilitates its solubility and bioavailability. The compound can modulate biological pathways by inhibiting or activating target proteins, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-N,N-diethyl-4-fluoro-2-methylbenzamide
- 5-Bromo-N-cyclopropyl-2-fluoro-4-methylbenzamide
- 2-Bromo-5-fluoro-N-methylbenzamide
Uniqueness
5-Bromo-N,N-diethyl-2-fluoro-4-methylbenzamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. The combination of bromine, fluorine, and methyl groups, along with the diethylamine functionality, makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
5-bromo-N,N-diethyl-2-fluoro-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrFNO/c1-4-15(5-2)12(16)9-7-10(13)8(3)6-11(9)14/h6-7H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJXHWGRZYBLMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C=C(C(=C1)Br)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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